3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
3,5-di-tert-Butyl-4-hydroxybenzaldehyde is a hydroxybenzaldehyde.
Scientific Research Applications
Synthesis and Molecular Structure
- A short synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant. This synthesis is significant for the production of the antiarthritic drug candidate S-2474 and its major metabolite (Inagaki, Matsumoto, & Tsuri, 2003).
- The molecule underwent extensive spectroscopic studies (FT-IR, FT-Raman, UV-Visible, and NMR) and quantum chemical computations, revealing insights into its molecular structure, vibrational assignments, and bioactivity, particularly its antiviral activity against influenza virus (Mary & James, 2020).
Chemical Reactions and Transformations
- The compound's reactivity in anionic condensations was explored, highlighting its potential in synthesizing various chemical structures, including 3,5-di-tert-butyl-4-hydroxycinnamic acid and several derivatives through reactions with malonic acid, diethyl malonate, and acetic anhydride (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).
Synthesis of Derivatives and Complexes
- The compound served as a starting material for synthesizing organophosphorus derivatives and various metal complexes, indicating its versatility and importance in creating complex molecules and materials (Prishchenko, Livantsov, Novikova, Livantsova, & Milaeva, 2008). The synthesis of various copper(II) complexes from derivatives of the compound shows its potential in creating materials with specific electrochemical properties (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).
Crystal Structure and Molecular Docking
- The compound's structure has been analyzed through crystallography, providing a deeper understanding of its molecular geometry and potential interactions in biological systems, as seen in studies involving its condensation reaction products and their crystal structures (Faizi, Dege, Haque, Kalibabchuk, & Çemberci, 2017).
Safety and Hazards
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C15H22O2 It’s known that the compound can affect the respiratory system .
Result of Action
The derivatives of this compound have been found to possess equipotent anti-inflammatory activities to indomethacin . This suggests that the compound may have potential therapeutic applications in the treatment of inflammation.
Biochemical Analysis
Biochemical Properties
3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via an oxidative polymerization reaction . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of various compounds
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZRDZLFLOODMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057658 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-98-0 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VTI93VUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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